molecular formula C13H8BrFN2O3 B2620183 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide CAS No. 391223-26-0

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide

Cat. No.: B2620183
CAS No.: 391223-26-0
M. Wt: 339.12
InChI Key: AKFBPSJIOVSKSI-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(4-nitrophenyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the para position, a fluorine atom at the ortho position of the benzoyl ring, and a nitro-substituted aniline moiety. Its synthesis typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 4-nitroaniline in acetonitrile under reflux conditions, analogous to methods reported for structurally related benzamides . The presence of electron-withdrawing groups (Br, F, NO₂) confers distinct electronic and steric properties, impacting its reactivity, crystallinity, and biological activity.

Properties

IUPAC Name

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFBPSJIOVSKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4-bromo-2-fluorobenzonitrile with 4-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. The compound can be synthesized through the bromination of 2-fluoro-N-(4-nitrophenyl)benzamide, followed by purification processes such as recrystallization or chromatography.

Table 1: Synthesis Pathway Overview

StepReaction TypeReagents/ConditionsProduct
1BrominationBromine, Acetic AcidThis compound
2PurificationRecrystallizationPure this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation.

Case Study:
In vitro studies demonstrated that similar compounds effectively reduced the viability of human breast cancer cells (MCF7), suggesting potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate

Material Science Applications

In addition to its biological significance, this compound can be utilized in material science for developing new polymers and coatings due to its unique chemical structure. Its fluorinated nature enhances thermal stability and chemical resistance, making it suitable for high-performance applications.

Comparison with Similar Compounds

Key Observations :

  • The bromine and fluorine substituents in the target compound increase molecular weight and polarizability compared to non-halogenated analogs like N-(4-nitrophenyl)benzamide.
  • The nitro group at the para position on the aniline ring (vs. ortho in compound I) may enhance resonance stabilization and alter hydrogen-bonding patterns .
  • Crystal packing in halogenated benzamides often involves C–H⋯X (X = Br, F) interactions, which are absent in non-halogenated derivatives .

Key Observations :

  • Halogen substituents (Br, F, Cl) reduce solubility in polar solvents compared to alkoxy or hydroxy groups (e.g., 3e in has higher solubility due to a tetradecyloxy chain).
  • The nitro group at the para position enhances thermal stability, as seen in the high melting points of nitro-substituted benzamides .

Key Observations :

  • Halogen atoms (Br, Cl) enhance antimicrobial activity by interacting with bacterial enzymes via halogen bonding .
  • Nitro groups improve inhibition potency in enzyme targets (e.g., α-glucosidase in ) due to electron-withdrawing effects stabilizing transition states.

Biological Activity

4-Bromo-2-fluoro-N-(4-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10BrFNO3
  • CAS Number : 391223-26-0

The presence of bromine, fluorine, and nitro groups in its structure contributes to its unique chemical properties and biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Specifically, it has been noted to affect the G0/G1 phase of the cell cycle, leading to reduced proliferation rates in cancer cells .
  • Targeting Specific Pathways : The compound may interact with critical signaling pathways such as the PI3K/AKT pathway, which is often aberrantly activated in cancer. This interaction can lead to decreased tumor growth and enhanced sensitivity to other therapeutic agents .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound showed significant cytotoxicity against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU). For instance, one study reported an IC50 value of 1.86 ± 0.35 μM against HepG2 cells .
  • Mechanistic Insights : Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis rates in MDA-MB-231 breast cancer cells, suggesting that it may activate apoptotic pathways effectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Testing : Studies have reported promising antibacterial and antifungal activities against various pathogens. The structural characteristics of the compound appear to enhance its interaction with microbial targets, although specific mechanisms remain under investigation .

Data Tables

Activity Cell Line/Pathogen IC50 (μM) Reference
AnticancerHepG21.86 ± 0.35
AnticancerA5492.44 ± 0.55
AntimicrobialVarious bacteriaTBD

Case Studies

  • Case Study on Anticancer Efficacy : A study synthesized several amide derivatives related to this compound and evaluated their anticancer efficacy through cytological experiments. The results indicated that modifications at the 4-position significantly influenced antiproliferative activity, with nitro substitutions yielding the best outcomes .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of similar compounds within the same class, highlighting potential applications in treating bacterial infections due to their effective binding interactions with microbial enzymes .

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